molecular formula C23H44N4O2 B11495528 N~3~-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alaninamide

N~3~-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alaninamide

Cat. No.: B11495528
M. Wt: 408.6 g/mol
InChI Key: NFXGQRWICVNCMD-UHFFFAOYSA-N
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Description

N~3~-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alaninamide is a complex organic compound with the molecular formula C23H44N4O2 It is characterized by the presence of two tetramethylpiperidinyl groups and an acetyl group attached to a beta-alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alaninamide typically involves multiple steps. One common method includes the following steps:

    Formation of the beta-alaninamide backbone: This can be achieved by reacting beta-alanine with an appropriate amine under controlled conditions.

    Introduction of the tetramethylpiperidinyl groups: This step involves the reaction of the beta-alaninamide backbone with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a suitable catalyst.

    Acetylation: The final step is the acetylation of the compound using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

In an industrial setting, the production of N3-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alaninamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N~3~-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alaninamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N3-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alaninamide involves its interaction with specific molecular targets. The tetramethylpiperidinyl groups may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The acetyl group can also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-propionamide
  • N~3~-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-butyramide

Uniqueness

N~3~-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alaninamide is unique due to its specific beta-alaninamide backbone, which imparts distinct chemical and biological properties. The presence of two tetramethylpiperidinyl groups enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C23H44N4O2

Molecular Weight

408.6 g/mol

IUPAC Name

3-[acetyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

InChI

InChI=1S/C23H44N4O2/c1-16(28)27(18-14-22(6,7)26-23(8,9)15-18)11-10-19(29)24-17-12-20(2,3)25-21(4,5)13-17/h17-18,25-26H,10-15H2,1-9H3,(H,24,29)

InChI Key

NFXGQRWICVNCMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC(=O)NC1CC(NC(C1)(C)C)(C)C)C2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

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